5-(1H-Imidazol-1-yl)pentansäure

Übersicht

Beschreibung

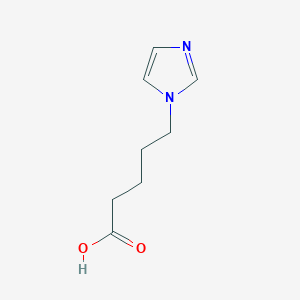

5-(1H-imidazol-1-yl)pentanoic acid is a chemical compound that features an imidazole ring attached to a pentanoic acid chain The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules

Wissenschaftliche Forschungsanwendungen

5-(1H-imidazol-1-yl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: It can be used in the production of materials with specific properties, such as catalysts or polymers.

Wirkmechanismus

Mode of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . The specific interactions of this compound with its targets and the resulting changes are subjects for future investigation.

Biochemical Pathways

The biochemical pathways affected by 5-(1H-imidazol-1-yl)pentanoic acid are currently unknown. Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures , suggesting that this compound may interact with similar biochemical pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Result of Action

Given the broad biological activities of imidazole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular levels

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid typically involves the formation of the imidazole ring followed by the attachment of the pentanoic acid chain. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Another method involves the use of room temperature ionic liquids for the one-pot synthesis of triaryl imidazoles. This method does not require any added catalyst and offers excellent yields with simple work-up procedures .

Industrial Production Methods

Industrial production of 5-(1H-imidazol-1-yl)pentanoic acid may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of ionic liquids and nickel catalysis are promising due to their efficiency and compatibility with various functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-imidazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: 5-(1H-imidazol-1-yl)pentanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazole: The parent compound of the imidazole family, lacking the pentanoic acid chain.

Histidine: An amino acid containing an imidazole ring, which is a precursor to many biologically active molecules.

Biotin: A vitamin that contains an imidazole ring fused with a thiophene ring.

Uniqueness

5-(1H-imidazol-1-yl)pentanoic acid is unique due to the presence of both the imidazole ring and the pentanoic acid chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different applications.

Biologische Aktivität

5-(1H-imidazol-1-yl)pentanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an imidazole ring linked to a pentanoic acid chain, which allows for various interactions with biological targets. This article explores the biological activity of this compound, synthesizing available research findings and presenting relevant data.

Structural Characteristics

The structure of 5-(1H-imidazol-1-yl)pentanoic acid is characterized by:

- Imidazole Ring : A five-membered aromatic structure containing two nitrogen atoms, significant for its role in biological activity.

- Pentanoic Acid Chain : Contributes a carboxylic acid group, enhancing reactivity and potential interactions with biological systems.

Biological Activities

Research indicates that 5-(1H-imidazol-1-yl)pentanoic acid may exhibit various biological activities, including:

- Enzyme Interaction : The compound has been studied for its binding capabilities with metal ions and enzymes, which can significantly affect enzymatic activity and biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications.

- Pharmacological Potential : The unique substitution pattern on the imidazole ring may lead to distinct pharmacological properties compared to structurally similar compounds. This aspect warrants further investigation into its use in drug design and development.

Synthesis and Characterization

The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid typically involves several methods, including:

- Condensation Reactions : Imidazole is condensed with suitable pentanoic acid derivatives.

- Characterization Techniques : Common methods include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological implications of 5-(1H-imidazol-1-yl)pentanoic acid:

- Enzyme Binding Studies : Research focusing on enzyme kinetics revealed that the compound could inhibit specific enzyme activities, suggesting a role in therapeutic applications against diseases where these enzymes are implicated .

- Antimicrobial Activity : Preliminary studies indicate that 5-(1H-imidazol-1-yl)pentanoic acid may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

- Molecular Docking Simulations : Computational studies have modeled the interaction of this compound with various proteins, providing insights into its potential mechanisms of action at the molecular level .

Eigenschaften

IUPAC Name |

5-imidazol-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-8(12)3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRZWTXQVETAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510242 | |

| Record name | 5-(1H-Imidazol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68887-65-0 | |

| Record name | 5-(1H-Imidazol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.